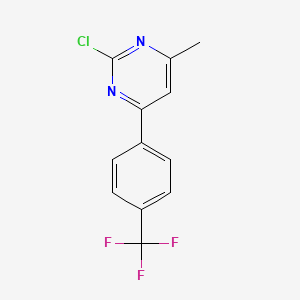

2-Chloro-4-methyl-6-(4-trifluoromethyl-phenyl)-pyrimidine

Número de catálogo B8606203

Peso molecular: 272.65 g/mol

Clave InChI: GZUUTWXPONLFKU-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09309254B2

Procedure details

To a solution of 4-(trifluoromethyl)phenylboronic acid (116.52 g, 613.5 mmol) in 1,2-dimethoxyethane (1200 mL) was added 2,4-dichloro-6-methylpyrimidine (100 g, 613.5 mmol). To this stirring solution was added a solution of sodium carbonate (195.07 g, 1840.5 mmol) dissolved in water (600 mL) giving some precipitation of the base and then bis(triphenylphosphine)palladium (II) dichloride (2.15 g, 3.07 mmol). The mixture was brought to 50° C. over about 1 hr then stirred at this temperature overnight. The reaction mixture cooled to approx. 30° C., filtered and washed with DCM (approx. 500 mL). The filtrate was evaporated to remove the bulk of the organic solvents. To the residues was added DCM (250 mL) and the phases were separated. The aqueous phase was extracted with DCM (2×250 mL) and the combined extracts were washed with brine (250 mL), dried over magnesium sulphate, filtered and evaporated to a brown gummy solid. The solid was stirred in iso-hexane (150 mL) at 60° C. until the solid had dissolved. The heat was turned off and the flask allowed to cool in the heat-on block naturally. When the solution was at 30° C. seed crystals were added causing immediate crystallisation. The mixture was stood overnight then the crystalline material was crushed and filtered. The solids were washed with cold iso-hexane (2×50 mL) and dried to give the title compound (D11) as a slightly sticky tan solid, (96.17 g) consistent by NMR with that prepared by Method 1.

Name

bis(triphenylphosphine)palladium

Quantity

2.15 g

Type

catalyst

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([CH3:22])[N:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:14][C:15]1[N:16]=[C:17]([CH3:22])[CH:18]=[C:19]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)[N:20]=1 |f:2.3.4,^1:41,55|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

116.52 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC=C(C=C1)B(O)O)(F)F

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=CC(=N1)Cl)C

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Two

|

Name

|

|

|

Quantity

|

195.07 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

bis(triphenylphosphine)palladium

|

|

Quantity

|

2.15 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

then stirred at this temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

some precipitation of the base

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DCM (approx. 500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the bulk of the organic solvents

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residues was added DCM (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted with DCM (2×250 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined extracts were washed with brine (250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a brown gummy solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solid was stirred in iso-hexane (150 mL) at 60° C. until the solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool in the heat-on block naturally

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was at 30° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallisation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was stood overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline material was crushed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with cold iso-hexane (2×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=CC(=N1)C)C1=CC=C(C=C1)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |